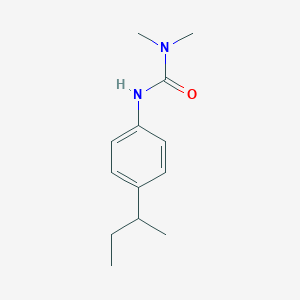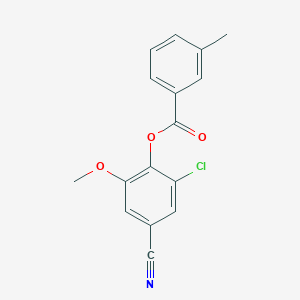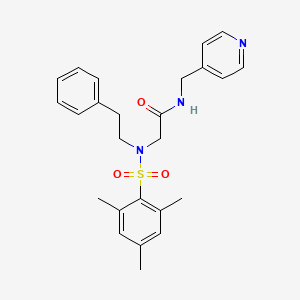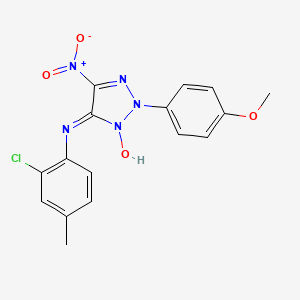![molecular formula C22H16N4OS2 B4199462 1-(1H-indol-3-yl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4199462.png)
1-(1H-indol-3-yl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
描述
1-(1H-indol-3-yl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone, commonly known as ITT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. ITT is a synthetic compound that belongs to the family of indole-based compounds and is characterized by its unique chemical structure, which makes it a promising candidate for scientific research applications.
作用机制
The mechanism of action of ITT is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. ITT has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. ITT has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects
ITT has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic effects. ITT has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. ITT has also been shown to reduce pain and anxiety in animal models.
实验室实验的优点和局限性
The advantages of using ITT in lab experiments include its unique chemical structure, which makes it a promising candidate for studying the mechanism of action of various enzymes and receptors. ITT is also relatively easy to synthesize, and its purity can be easily confirmed using various analytical techniques. However, the limitations of using ITT in lab experiments include its low solubility in aqueous solutions, which can make it difficult to administer in vivo. ITT may also have potential toxicity concerns, which need to be evaluated in future studies.
未来方向
There are several future directions for the study of ITT. One potential direction is the evaluation of its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is the study of its mechanism of action on various enzymes and receptors, which can provide insights into its potential therapeutic applications. Additionally, the development of new synthesis methods for ITT can improve its yield and purity, making it more accessible for scientific research.
科学研究应用
ITT has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, ITT has been evaluated for its anticancer, antimicrobial, and anti-inflammatory properties. In biochemistry, ITT has been used to study the mechanism of action of various enzymes and receptors. In pharmacology, ITT has been investigated for its potential as a drug candidate for the treatment of various diseases.
属性
IUPAC Name |
1-(1H-indol-3-yl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4OS2/c27-19(17-13-23-18-10-5-4-9-16(17)18)14-29-22-25-24-21(20-11-6-12-28-20)26(22)15-7-2-1-3-8-15/h1-13,23H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVDKQHIVRKMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CNC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dimethyl-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4199389.png)
![2-(4-benzyl-1-piperidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4199391.png)
![1-[2-(1-piperidinyl)ethyl]-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4199396.png)

![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4199404.png)
![3-[(3-bromophenyl)amino]-1-(4-fluorophenyl)-3-phenyl-1-propanone](/img/structure/B4199419.png)
![2-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4199431.png)


![N-(2,6-diethylphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4199447.png)


![5-{[(4-isopropylphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4199480.png)
